molecular formula C10H16F2O2 B15239830 2-(3,3-Difluoro-5,5-dimethylcyclohexyl)aceticacid

2-(3,3-Difluoro-5,5-dimethylcyclohexyl)aceticacid

Katalognummer: B15239830
Molekulargewicht: 206.23 g/mol
InChI-Schlüssel: UOBDLSVHSWEKEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,3-Difluoro-5,5-dimethylcyclohexyl)acetic acid is a chemical compound with the molecular formula C10H16F2O2 It is characterized by the presence of a cyclohexyl ring substituted with two fluorine atoms and two methyl groups, along with an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoro-5,5-dimethylcyclohexyl)acetic acid typically involves the fluorination of a suitable cyclohexane derivative followed by the introduction of the acetic acid group. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

2-(3,3-Difluoro-5,5-dimethylcyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(3,3-Difluoro-5,5-dimethylcyclohexyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(3,3-Difluoro-5,5-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The acetic acid moiety can interact with enzymes and receptors, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(3,3-Difluoro-5-methylcyclohexyl)acetic acid
  • 2-(3,3-Difluorocyclohexyl)acetic acid
  • 2-(3-Fluoro-5,5-dimethylcyclohexyl)acetic acid

Uniqueness

2-(3,3-Difluoro-5,5-dimethylcyclohexyl)acetic acid is unique due to the presence of two fluorine atoms and two methyl groups on the cyclohexyl ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C10H16F2O2

Molekulargewicht

206.23 g/mol

IUPAC-Name

2-(3,3-difluoro-5,5-dimethylcyclohexyl)acetic acid

InChI

InChI=1S/C10H16F2O2/c1-9(2)4-7(3-8(13)14)5-10(11,12)6-9/h7H,3-6H2,1-2H3,(H,13,14)

InChI-Schlüssel

UOBDLSVHSWEKEC-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(CC(C1)(F)F)CC(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.